Cas no 370881-06-4 (tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate)
tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
- 3,8-Diazabicyclo[4.2.0]octane-3-carboxylic acid, 1,1-dimethylethyl ester, (1R,6S)-rel-
- cis-3-Boc-3,8-diazabicyclo[4,2,0]octane
- (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
- (1S,6R)-TERT-BUTYL 3,8-DIAZABICYCLO[4.2.0]OCTANE-3-CARBOXYLATE
- AMOT0121
- VGJOEEIXDPWTAZ-RKDXNWHRSA-N
- (1S,6R)-3,8-DIAZABICYCLO[4.2.0]OCTANE-3-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER
- 4711AJ
- 6569AJ
- PB27201
- FCH3594595
- FCH2768264
- OR317279
- AM803793
- AK172034
- AB0078681
- (1S,6R)-3-N-Boc-3,8-dia
- tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
-
- MDL: MFCD17016497
- Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
- Chiave InChI: VGJOEEIXDPWTAZ-IUCAKERBSA-N
- Sorrisi: O(C(C)(C)C)C(N1CC[C@H]2CN[C@H]2C1)=O
Proprietà calcolate
- Massa esatta: 212.15200
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 260
- Superficie polare topologica: 41.6
Proprietà sperimentali
- PSA: 41.57000
- LogP: 1.48190
tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852869-1g |
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane |
370881-06-4 | ≥95% | 1g |
5,507.10 | 2021-05-17 | |
| Enamine | EN300-257954-100mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 100mg |
$556.0 | 2022-02-28 | |
| Enamine | EN300-257954-250mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 250mg |
$636.0 | 2022-02-28 | |
| Enamine | EN300-257954-500mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 500mg |
$715.0 | 2022-02-28 | |
| Enamine | EN300-257954-1000mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 1g |
$795.0 | 2022-02-28 | |
| Enamine | EN300-257954-2500mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 2500mg |
$1658.0 | 2022-02-28 | |
| Enamine | EN300-257954-5000mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 5g |
$3267.0 | 2022-02-28 | |
| Enamine | EN300-257954-10000mg |
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate |
370881-06-4 | 93.0% | 10g |
$6364.0 | 2022-02-28 | |
| Chemenu | CM324657-250mg |
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane |
370881-06-4 | 95% | 250mg |
$334 | 2023-03-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005869-0.25g |
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane |
370881-06-4 | >95% | 0.25g |
¥1517.00 | 2025-04-15 |
tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate Fornitori
tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Ulteriori informazioni su tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate: A Versatile Compound in Medicinal Chemistry and Pharmaceutical Research
tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS No. 370881-06-4) has emerged as a critical intermediate in the development of novel therapeutic agents, particularly within the field of medicinal chemistry. This compound, characterized by its unique diazabicyclo[4.2.0]octane framework, exhibits structural versatility that makes it an attractive candidate for drug design. Recent studies have highlighted its potential applications in targeted drug delivery systems, enzyme inhibition, and antimicrobial therapy, positioning it as a key molecule in modern pharmaceutical research.
The tert-butyl group in this compound provides steric stabilization, which is essential for maintaining the compound's integrity during synthesis and biological testing. The cis-configuration of the 3,8-diazabicyclo[4.2.0]octane ring system is particularly significant, as it influences the compound's reactivity and biological activity. This structural feature is believed to enhance its ability to interact with specific molecular targets, such as protease enzymes and ion channels, which are critical in various disease pathways.
Recent advancements in computational chemistry have enabled researchers to model the interactions between tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate and potential drug targets. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound can selectively bind to the active site of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. This finding underscores the compound's potential as an anti-cancer agent, particularly in targeting solid tumors with high MMP-9 expression.
In the realm of antimicrobial drug development, tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has shown promising results against multidrug-resistant (MDR) bacterial strains. A 2022 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound's ability to disrupt bacterial cell membrane integrity, combined with its bioavailability, makes it a candidate for oral antibiotic formulations.
The synthetic accessibility of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has also been a focus of recent research. A 2024 paper in Organic Letters described an efficient multistep synthesis route involving aza-Wittig reactions and ring-closure strategies. This method allows for the facile introduction of functional groups, enabling the rapid development of structure-activity relationship (SAR) studies. Such flexibility is crucial for optimizing the compound's pharmacokinetic properties, such as half-life and metabolic stability.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2023 preclinical study published in Neuropharmacology found that tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate derivatives can modulate glutamate receptor activity, which is implicated in conditions like Alzheimer's disease and epilepsy. The compound's ability to act as a positive allosteric modulator of NMDA receptors suggests its potential as a therapeutic agent for managing excitotoxicity in neurological disorders.
Furthermore, the compound's role in targeted drug delivery systems has been explored in recent years. Researchers have integrated tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate into liposomal formulations to enhance its delivery to specific tissues. A 2024 study in Advanced Drug Delivery Reviews demonstrated that this approach significantly improves the bioavailability of the compound while reducing systemic toxicity, making it a promising candidate for precision medicine applications.
Despite its promising properties, challenges remain in the development of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate as a therapeutic agent. Issues such as solubility optimization, selectivity against off-target proteins, and scalability of synthesis require further investigation. However, ongoing research in drug delivery technologies and chemical modification strategies is expected to overcome these barriers, paving the way for its clinical translation.
In conclusion, tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate represents a significant advancement in the field of pharmaceutical sciences. Its structural versatility, combined with its potential applications in anti-cancer therapy, antimicrobial treatment, and neurological disorders, positions it as a key molecule for future drug development. Continued research into its synthetic pathways, biological mechanisms, and therapeutic potential will be crucial in realizing its full potential in the pharmaceutical industry.
370881-06-4 (tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate) Prodotti correlati
- 370881-96-2(tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate)
- 851526-80-2(tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
- 1246034-93-4(tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate)
- 370881-22-4(tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
- 1251005-45-4(tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate)
- 370881-00-8(tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
- 928754-14-7(3-boc-3,8-diazabicyclo[4.2.0]octane)
- 848591-80-0(tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate)
- 370882-99-8(tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate)
- 1251002-00-2(tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate)